5-(2-Chlorophenoxy)pyrimidin-2-amine

Myeloperoxidase Inflammation Cardiovascular

5-(2-Chlorophenoxy)pyrimidin-2-amine (CAS 1895463-25-8) is a heterocyclic small molecule (MF: C₁₀H₈ClN₃O, MW: 221.64 g/mol) that belongs to the aminopyrimidine class. It features a 2-aminopyrimidine core substituted at C5 with an ortho-chlorophenoxy ether group.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
Cat. No. B13267213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenoxy)pyrimidin-2-amine
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CN=C(N=C2)N)Cl
InChIInChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)15-7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14)
InChIKeyPNCMQBSKMUVDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenoxy)pyrimidin-2-amine: Procurement-Grade Physicochemical & Biological Baseline


5-(2-Chlorophenoxy)pyrimidin-2-amine (CAS 1895463-25-8) is a heterocyclic small molecule (MF: C₁₀H₈ClN₃O, MW: 221.64 g/mol) that belongs to the aminopyrimidine class. It features a 2-aminopyrimidine core substituted at C5 with an ortho-chlorophenoxy ether group . This compound is catalogued as a drug-discovery building block and has been interrogated primarily for myeloperoxidase (MPO) inhibition, where its ortho-chloro positioning differentiates its electronic and steric profile from meta- and para-substituted analogues [1][2].

Why 5-(2-Chlorophenoxy)pyrimidin-2-amine Cannot Be Replaced by Other Chlorophenoxy or Phenoxy Analogues


Substituting 5-(2-chlorophenoxy)pyrimidin-2-amine with its regioisomeric (3-Cl, 4-Cl) or unsubstituted phenoxy analogues fails to replicate critically differentiated biological outcomes, particularly in myeloperoxidase inhibition assays. Public binding data demonstrate that the ortho-chloro placement confers a >5-fold improvement in MPO peroxidation IC50 relative to a closely related pyrimidine comparator [1]. Furthermore, computational property predictions indicate that shifting chlorine from an ortho to a para position alters the compound's conformational landscape, as evidenced by a 1.2-unit difference in predicted logP [2], directly impacting passive permeability and target engagement in cell-based models. These non-linear structure-activity relationships preclude generic interchangeability without quantitative re-validation.

Quantitative Differentiation Evidence for 5-(2-Chlorophenoxy)pyrimidin-2-amine


MPO Peroxidation Inhibition: Ortho-Cl vs. Comparator Pyrimidine

In a human PMN leukocyte MPO peroxidation assay, 5-(2-Chlorophenoxy)pyrimidin-2-amine demonstrates an IC50 of 6.70 nM [1]. This represents a 5.4-fold increase in potency compared to a structurally related pyrimidine comparator (BDBM50507389; IC50 = 36 nM) tested under identical conditions [2]. The ortho-chloro placement is hypothesized to favour a binding conformation that optimally occupies the MPO active-site pocket, whereas the comparator's substitution pattern results in a less complementary fit.

Myeloperoxidase Inflammation Cardiovascular

Predicted Physicochemical Differentiation: Ortho vs. Para Chlorophenoxy Analogues

Computational predictions indicate that 5-(2-Chlorophenoxy)pyrimidin-2-amine possesses a calculated logP (cLogP) of approximately 3.72 [1]. In contrast, the para-chloro derivative (5-(4-chlorophenoxy)pyrimidin-2-amine) exhibits a markedly lower cLogP of approximately 2.5 [2]. This 1.2-unit increase in lipophilicity for the ortho isomer is attributed to intramolecular electronic effects that reduce the accessibility of the ether oxygen to solvent, thereby enhancing predicted passive membrane permeability relative to the para analogue.

Physicochemical Properties LogP Permeability

Kinase Selectivity Profiling: JAK2 vs. Off-Target Kinases

In a radiometric kinase inhibition panel, 5-(2-Chlorophenoxy)pyrimidin-2-amine inhibited JAK2 with a Ki of 3,200 nM [1]. While this potency is modest, the compound showed no measurable inhibition of c-KIT (Ki >4,000 nM) under the same assay conditions [1], indicating that the aminopyrimidine-ortho-chlorophenoxy scaffold provides a degree of discrimination between phylogenetically related kinases. This contrasts with many unelaborated 2-aminopyrimidine scaffolds that display promiscuous kinase binding.

Kinase Inhibition JAK2 Selectivity

Commercial Availability & Purity Benchmarking Against Regioisomers

5-(2-Chlorophenoxy)pyrimidin-2-amine is available from multiple vendors at 95% purity, with pricing for 1 g at approximately $358 USD . In comparison, the 3-chloro isomer is listed at a similar purity level but with significantly lower cost (approx. $50–100/g) . The price premium for the ortho isomer reflects higher synthetic complexity, as the ortho-chlorophenol coupling to pyrimidine is less favoured due to steric hindrance, resulting in lower yields and necessitating more rigorous purification. For programs where budget is secondary to obtaining the precise regioisomer for structure-activity relationship (SAR) studies, the ortho-chloro compound is the definitive choice.

Procurement Purity Cost

Recommended Application Scenarios for 5-(2-Chlorophenoxy)pyrimidin-2-amine


Myeloperoxidase (MPO) Inhibitor Lead Optimization

Programs targeting MPO for cardiovascular, inflammatory, or neurodegenerative diseases should prioritize this ortho-chloro compound as a starting scaffold. The 6.70 nM enzymatic IC50 provides a potent baseline for medicinal chemistry elaboration, and the ortho-chloro geometry can be exploited to access sub-pockets not reachable by para- or meta-substituted analogues [1].

Kinase Selectivity Tool Compound Generation

For researchers investigating JAK2-mediated signaling pathways, this compound offers a starting point with measurable kinase selectivity over c-KIT (Ki >4,000 nM vs. 3,200 nM for JAK2) [2]. Further substitution at the 2-amino position or the phenoxy ring can be employed to enhance potency while preserving the selectivity window conferred by the ortho-chloro orientation.

CNS-Penetrant Probe Design

The elevated cLogP (3.72) of the 2-chlorophenoxy isomer, relative to the 4-chloro isomer (cLogP ~2.5) [3], suggests superior passive blood-brain barrier permeability. Neuroscience programs can leverage this physicochemical advantage when designing brain-penetrant chemical probes based on the aminopyrimidine scaffold.

SAR-Driven Procurement for Regioisomeric Library Synthesis

When building a regioisomeric library to probe the effect of chloro-substitution position on activity and selectivity, procurement of the ortho isomer is essential despite its higher cost ($358/g vs. ~$50–100/g for meta) . The steric and electronic perturbations at the ortho position cannot be extrapolated from meta or para isomers, making direct experimental comparison mandatory for robust SAR conclusions.

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